(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(2-benzylsulfonylacetyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-14-9-15(2)20-17(10-14)23(11-19(25)28-3)21(29-20)22-18(24)13-30(26,27)12-16-7-5-4-6-8-16/h4-10H,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPZTDLOOSXCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)CS(=O)(=O)CC3=CC=CC=C3)S2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Catalytic Systems
Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance acylation efficiency, while nonpolar solvents (toluene) improve cyclization yields. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate acylation by 30%.
Temperature Control
Low temperatures (0–5°C) during acylation minimize side reactions, whereas higher temperatures (80–100°C) are optimal for dehydrations.
Purification Techniques
Column chromatography using silica gel (ethyl acetate/hexane, 1:3) achieves >95% purity. Recrystallization from ethanol/water mixtures further refines the final product.
Alternative Synthetic Routes and Modern Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 10–15 minutes) streamlines the thiazole cyclization and imino dehydration steps, reducing energy consumption and improving yields to 88–92%.
Green Chemistry Approaches
Water-mediated reactions using β-cyclodextrin as a phase-transfer catalyst achieve 70% yield in the acylation step, minimizing organic solvent use.
Enzymatic Methods
Preliminary studies with lipase B from Candida antarctica demonstrate selective acylation of the thiazole amine, though yields remain suboptimal (45–50%).
Data Tables
Table 1: Comparison of Cyclization Agents for Thiazole Formation
| Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Polyphosphoric Acid | Toluene | 100 | 75 |
| H₂SO₄ | Xylene | 120 | 68 |
| Microwave (PPA) | Solvent-free | 150 | 89 |
Table 2: Efficiency of Dehydrating Agents in Imino Formation
| Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | Acetonitrile | 4 | 81 |
| P₂O₅ | Toluene | 6 | 72 |
| SOCl₂ | DCM | 3 | 65 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic ring in the benzo[d]thiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzo[d]thiazole ring.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structural features suggest potential biological activity. It could be investigated for its ability to interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
Given its potential biological activity, this compound might be explored for therapeutic applications. It could serve as a lead compound in the development of new pharmaceuticals, particularly if it exhibits activity against specific diseases or conditions.
Industry
In the material science industry, the compound could be used in the design of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might contribute to the development of advanced polymers or coatings.
Mechanism of Action
The mechanism by which (E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The benzylsulfonyl group could play a role in binding to active sites, while the imino group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bioactivity and Mode of Action
Bioactivity profiling of structurally related compounds reveals that benzothiazole derivatives often exhibit antimicrobial, anticancer, or enzyme-inhibitory properties. Hierarchical clustering of 37 small molecules demonstrated that bioactivity profiles correlate strongly with structural similarity, particularly in sulfonyl- and acetyl-substituted benzothiazoles . For example:
- Protein Targets : Sulfonyl-containing benzothiazoles (like the target compound) show affinity for kinases and sulfotransferases, whereas indole-substituted analogues target cytochrome P450 enzymes .
- Cytotoxicity : Methyl-substituted benzothiazoles (e.g., 5,7-dimethyl derivatives) display enhanced cellular permeability compared to bulkier substituents, as observed in NCI-60 screening data .
Computational Similarity Analysis
Molecular similarity metrics, such as Tanimoto and Dice indices, quantify structural overlap between the target compound and known inhibitors. For instance:
- Tanimoto (MACCS) : 0.72–0.85 similarity with sulfonamide-based kinase inhibitors.
- Dice (Morgan) : 0.68–0.78 similarity with acetylated benzothiazoles in PubChem .
These indices suggest shared pharmacophoric features, including the sulfonyl-acetyl imine motif, which aligns with pharmacophore models emphasizing hydrogen-bond acceptors and hydrophobic methyl groups .
Table 2: Computational Similarity Metrics*
| Reference Compound | Tanimoto (MACCS) | Dice (Morgan) | Biological Overlap (NCI-60) |
|---|---|---|---|
| Benzylsulfonyl acetylthiazole | 0.85 | 0.78 | Kinase inhibition |
| Indole-3-yl benzothiazole | 0.62 | 0.55 | CYP450 modulation |
*Calculated using methodologies in .
Limitations of Structural Similarity
While structural resemblance often predicts bioactivity, exceptions arise due to:
- Conformational Flexibility: The (E)-configuration of the imino group may sterically hinder interactions absent in (Z)-isomers or non-planar analogues .
- Biological Context: Compounds with dissimilar structures (e.g., bioisosteres) may mimic activity via alternative binding modes, as noted in QSAR model limitations .
Biological Activity
(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a benzylsulfonyl group, an imino group, and a benzo[d]thiazole ring, which may contribute to its interaction with various biological targets.
Chemical Structure and Synthesis
The compound's IUPAC name is methyl 2-[2-(2-benzylsulfonylacetyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate. Its synthesis typically involves several steps:
- Formation of the Benzo[d]thiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones under acidic conditions.
- Introduction of the Benzylsulfonyl Group : The benzylsulfonyl group is introduced via sulfonylation reactions using benzylsulfonyl chloride.
- Formation of the Imino Group : This is accomplished by condensing the benzylsulfonyl derivative with an appropriate amine or imine precursor.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the benzylsulfonyl group enhances lipophilicity and binding affinity, while the imino group may facilitate hydrogen bonding interactions .
Antibacterial and Antifungal Properties
Research has shown that compounds related to benzothiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial and antifungal effects. For instance, studies have reported that certain benzothiazole derivatives can inhibit the growth of various bacterial strains and fungi in vitro, suggesting potential therapeutic applications in infectious diseases .
Cytotoxicity and Anticancer Activity
Preliminary studies indicate that related compounds demonstrate selective cytotoxicity against tumorigenic cell lines. For example, derivatives synthesized from similar structures have shown significant inhibition against cancer cell proliferation, indicating their potential as anticancer agents . The cytotoxicity profiles of these compounds are often evaluated using standard assays against various cancer cell lines.
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of several benzothiazole derivatives on human cancer cell lines. Compounds similar to this compound showed IC50 values in the micromolar range against various tumor cells, highlighting their potential as lead compounds in cancer therapy .
- Mechanistic Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to specific protein targets involved in cancer progression. These studies suggest that the sulfonamide moiety plays a crucial role in enzyme inhibition mechanisms .
Data Table: Biological Activity Summary
| Biological Activity | Compound Type | Assay Type | Result |
|---|---|---|---|
| Antibacterial | Benzothiazole Derivative | Minimum Inhibitory Concentration (MIC) | Effective against multiple strains at <50 μg/mL |
| Cytotoxicity | Benzothiazole Derivative | IC50 Assay | Selective inhibition observed; IC50 = 30–290 ng/mL |
| Antifungal | Benzothiazole Derivative | Zone of Inhibition | Significant activity against tested fungi |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
